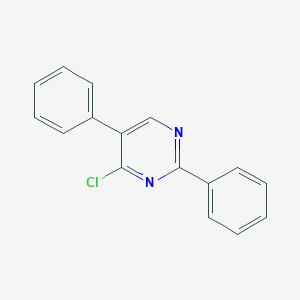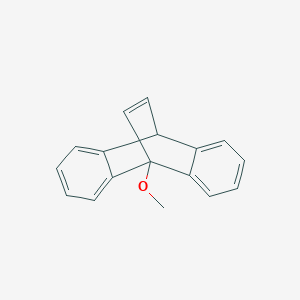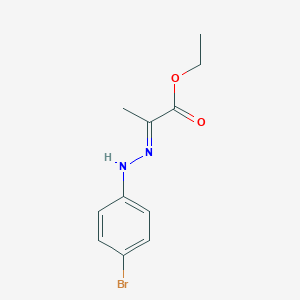
3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as DMPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPBS is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the size of tumors in mice and to inhibit the growth of cancer cells in vitro. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is its potential as a novel therapeutic agent for various diseases. It has shown promising results in various animal models, and further studies are needed to determine its efficacy in humans. However, one of the limitations of 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One potential direction is to further investigate its potential as an anti-cancer agent and to determine its efficacy in human clinical trials. Another direction is to study its potential as an anti-inflammatory agent and to determine its efficacy in various animal models of inflammation. Additionally, further studies are needed to improve the solubility of 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide and to develop more efficient methods for its synthesis.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been reported in various studies using different methods. One of the most common methods involves the reaction of 3,4-dimethylaniline with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide.
Scientific Research Applications
3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications is in cancer research, where 3,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in various animal models.
properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-7-12(9-11(10)2)18(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
RXZBPGQXCMHAEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)



![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)


